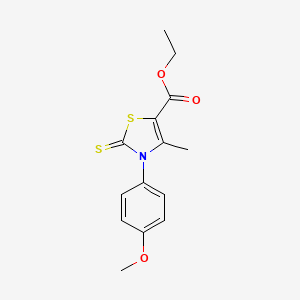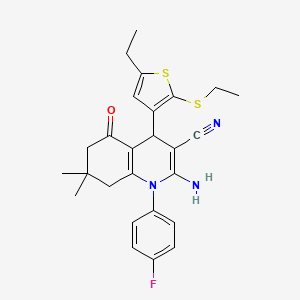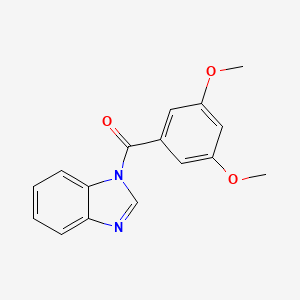![molecular formula C22H30N2 B11640081 1,4-Bis[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640081.png)
1,4-Bis[(4-ethylphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,4-Bis[(4-éthylphényl)méthyl]pipérazine est un composé organique synthétique appartenant à la famille des pipérazines. Les pipérazines sont des amines hétérocycliques caractérisées par un cycle à six chaînons contenant deux atomes d'azote en positions opposées. Ce composé particulier présente deux groupes 4-éthylphényle attachés au cycle pipérazine, ce qui en fait un dérivé bis-substitué. Les dérivés de la pipérazine sont connus pour leur large éventail d'activités biologiques et pharmaceutiques, ce qui les rend précieux dans diverses applications scientifiques et industrielles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La 1,4-Bis[(4-éthylphényl)méthyl]pipérazine peut être synthétisée par plusieurs méthodes. Une approche courante implique la cyclisation de dérivés de 1,2-diamine avec des sels de sulfonium. Par exemple, la réaction entre la N,N'-bisnosyl diamine et le triflate de diphénylvinylsulfonium en présence d'une base comme la DBU conduit à la formation de pipérazines protégées . La déprotection de ces intermédiaires peut produire la bis-pipérazine substituée souhaitée.
Une autre méthode implique la réaction de 1,2-diamines protégées avec le triflate de 2-bromoéthyldiphénylsulfonium dans des conditions basiques. Cette réaction d'addition aza-Michael génère le cycle pipérazine avec les substituants souhaités .
Méthodes de production industrielle
La production industrielle de 1,4-Bis[(4-éthylphényl)méthyl]pipérazine implique généralement une synthèse à grande échelle utilisant des réactions de cyclisation et d'addition similaires. Le choix des réactifs et des conditions peut varier pour optimiser le rendement et la pureté. Les catalyseurs et les solvants sont choisis en fonction de leur efficacité et de leur impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
La 1,4-Bis[(4-éthylphényl)méthyl]pipérazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire aux positions benzyliques, où les groupes éthylphényle sont attachés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme le méthylate de sodium ou l'éthylate de sodium dans un solvant aprotique.
Principaux produits formés
Oxydation : Formation des cétones ou acides carboxyliques correspondants.
Réduction : Formation des amines correspondantes.
Substitution : Formation de dérivés de pipérazine substitués.
4. Applications de la recherche scientifique
La 1,4-Bis[(4-éthylphényl)méthyl]pipérazine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction dans la synthèse de molécules plus complexes.
Biologie : Etudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Employé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 1,4-Bis[(4-éthylphényl)méthyl]pipérazine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou des enzymes, modulant leur activité. Par exemple, il peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
1,4-Bis[(4-ethylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(4-ethylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
1,4-Bis(4-méthylphényl)pipérazine : Structure similaire mais avec des groupes méthyle au lieu de groupes éthyle.
1-Bis(4-fluorophényl)méthyl pipérazine : Contient des atomes de fluor sur les cycles phényle.
1,4-Bis(4-nitrophényl)pipérazine : Contient des groupes nitro sur les cycles phényle.
Unicité
La 1,4-Bis[(4-éthylphényl)méthyl]pipérazine est unique en raison de la présence de groupes éthyle, qui peuvent influencer sa réactivité chimique et son activité biologique. Les groupes éthyle peuvent améliorer la lipophilie, affectant la solubilité du composé et son interaction avec les membranes biologiques .
Propriétés
Formule moléculaire |
C22H30N2 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1,4-bis[(4-ethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2/c1-3-19-5-9-21(10-6-19)17-23-13-15-24(16-14-23)18-22-11-7-20(4-2)8-12-22/h5-12H,3-4,13-18H2,1-2H3 |
Clé InChI |
QBGZWAOKVWUNSN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(propan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11640003.png)
![5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11640006.png)

![4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)
![(2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11640027.png)
![Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640030.png)
![(2Z)-2-(Phenylformamido)-N-[2-(piperidin-1-YL)ethyl]-3-(pyridin-3-YL)prop-2-enamide](/img/structure/B11640035.png)
![2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11640048.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640058.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11640076.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11640083.png)
